molecular formula C15H21NO B7964774 4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde

4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde

Cat. No.: B7964774
M. Wt: 231.33 g/mol
InChI Key: KNQBCAVQYJHFGC-UHFFFAOYSA-N
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Description

4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde is an organic compound with the molecular formula C14H19NO It is characterized by a benzaldehyde group substituted with a cyclohexyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde typically involves the reaction of benzaldehyde with cyclohexylmethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:

Benzaldehyde+CyclohexylmethylamineThis compound\text{Benzaldehyde} + \text{Cyclohexylmethylamine} \rightarrow \text{this compound} Benzaldehyde+Cyclohexylmethylamine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: 4-((Cyclohexyl(methyl)amino)methyl)benzoic acid.

    Reduction: 4-((Cyclohexyl(methyl)amino)methyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The cyclohexyl(methyl)amino group can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Benzaldehyde: Lacks the cyclohexyl(methyl)amino group, making it less complex.

    Cyclohexylmethylamine: Lacks the benzaldehyde moiety, limiting its reactivity.

    4-((Cyclohexylamino)methyl)benzaldehyde: Similar structure but without the methyl group on the amino nitrogen.

Uniqueness: 4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde is unique due to the presence of both the cyclohexyl(methyl)amino group and the benzaldehyde moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[cyclohexyl(methyl)amino]methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-16(15-5-3-2-4-6-15)11-13-7-9-14(12-17)10-8-13/h7-10,12,15H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQBCAVQYJHFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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